molecular formula C15H10F3N B3349903 2-(4-Trifluoromethyl-phenyl)-1H-indole CAS No. 243971-02-0

2-(4-Trifluoromethyl-phenyl)-1H-indole

Cat. No. B3349903
M. Wt: 261.24 g/mol
InChI Key: QZPAJNQQHGFLSK-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethyl-phenyl)-1H-indole, also known as 4-TFMPI, is a synthetic compound that belongs to the class of indole derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-(4-Trifluoromethyl-phenyl)-1H-indole is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

2-(4-Trifluoromethyl-phenyl)-1H-indole has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. Additionally, it has been shown to have anti-microbial properties and can inhibit the growth of various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-(4-Trifluoromethyl-phenyl)-1H-indole in lab experiments is its high potency and selectivity. It can be used at very low concentrations and has minimal off-target effects. However, one of the limitations of using 2-(4-Trifluoromethyl-phenyl)-1H-indole is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2-(4-Trifluoromethyl-phenyl)-1H-indole. One area of interest is its potential use as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another area of interest is its use as a fluorescent probe for imaging biological molecules in living cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Trifluoromethyl-phenyl)-1H-indole and its potential interactions with other drugs and compounds.

Scientific Research Applications

2-(4-Trifluoromethyl-phenyl)-1H-indole has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a fluorescent probe for detecting and imaging biological molecules such as DNA and proteins.

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N/c16-15(17,18)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)19-14/h1-9,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPAJNQQHGFLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438985
Record name 2-(4-Trifluoromethyl-phenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Trifluoromethyl-phenyl)-1H-indole

CAS RN

243971-02-0
Record name 2-(4-Trifluoromethyl-phenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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